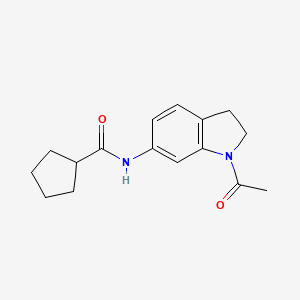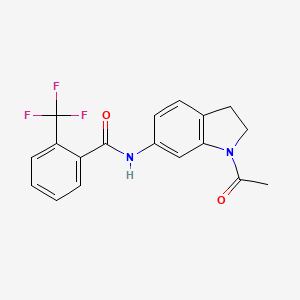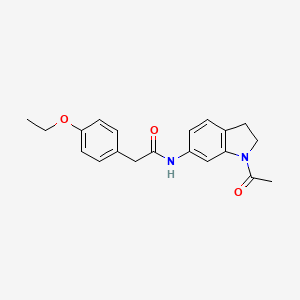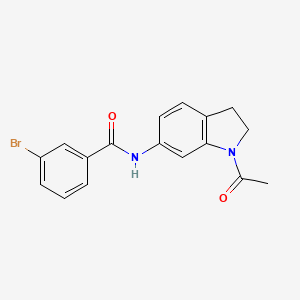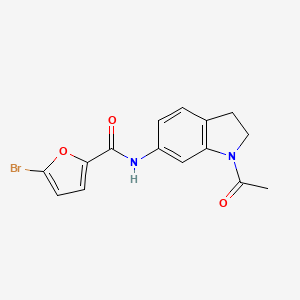
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamide, also known as N-acetyl-5-bromofuran-2-carboxamide, is a novel indole carboxamide compound that has been gaining attention in the scientific community due to its potential applications in synthetic chemistry and biochemistry. This compound has been studied for its ability to act as a substrate for various enzymes and its potential to be used as a therapeutic agent. In
Wissenschaftliche Forschungsanwendungen
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its potential applications in synthetic chemistry and biochemistry. In synthetic chemistry, this compound has been used as an intermediate in the synthesis of various heterocyclic compounds such as indoles and oxindoles. In biochemistry, this compound has been studied for its ability to act as a substrate for various enzymes and its potential to be used as a therapeutic agent.
Wirkmechanismus
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its ability to act as a substrate for various enzymes. The compound is believed to act as a competitive inhibitor of enzymes by binding to the active site of the enzyme and blocking the substrate from binding. This inhibition of enzyme activity can lead to changes in biochemical and physiological processes, which can in turn lead to therapeutic effects.
Biochemical and Physiological Effects
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has been studied for its potential therapeutic effects. The compound has been studied for its ability to act as an inhibitor of various enzymes, which can lead to changes in biochemical and physiological processes. For example, the compound has been studied for its potential to inhibit the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory mediators. Inhibition of COX-2 can lead to the reduction of inflammation and pain. Additionally, the compound has been studied for its potential to inhibit the enzyme 5-lipoxygenase (5-LOX), which is involved in the production of leukotrienes. Inhibition of 5-LOX can lead to the reduction of inflammation and bronchoconstriction.
Vorteile Und Einschränkungen Für Laborexperimente
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has several advantages for use in laboratory experiments. The compound is relatively easy to synthesize and can be stored in solution for extended periods of time. Additionally, the compound is not toxic and can be used in a wide range of concentrations. However, the compound does have some limitations for use in laboratory experiments. The compound is not water-soluble and must be dissolved in a suitable solvent. Additionally, the compound can be degraded by light and must be stored in a dark environment.
Zukünftige Richtungen
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide has potential applications in both synthetic chemistry and biochemistry. In synthetic chemistry, the compound can be used as an intermediate in the synthesis of various heterocyclic compounds. In biochemistry, the compound has potential applications as a therapeutic agent due to its ability to act as a substrate for various enzymes. In the future, the compound could be further studied for its potential to be used as an inhibitor of enzymes involved in inflammation, pain, and bronchoconstriction. Additionally, the compound could be studied for its potential to be used as an inhibitor of enzymes involved in cancer and other diseases. Finally, the compound could be further studied for its potential to be used as an inhibitor of enzymes involved in neurological disorders such as Alzheimer’s disease and Parkinson’s disease.
Synthesemethoden
N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide can be synthesized by a two-step reaction, which involves the reaction of 5-bromofuran-2-carboxylic acid with acetic anhydride followed by the reaction of the resulting acetic acid ester with indole. The first step of the reaction involves the reaction of 5-bromofuran-2-carboxylic acid with acetic anhydride in the presence of a base such as pyridine. The resulting acetic acid ester is then reacted with indole in the presence of a base such as pyridine to form N-(1-acetyl-2,3-dihydro-1H-indol-6-yl)-5-bromofuran-2-carboxamideromofuran-2-carboxamide. The reaction is carried out at room temperature and is generally complete within 1-2 hours.
Eigenschaften
IUPAC Name |
N-(1-acetyl-2,3-dihydroindol-6-yl)-5-bromofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O3/c1-9(19)18-7-6-10-2-3-11(8-12(10)18)17-15(20)13-4-5-14(16)21-13/h2-5,8H,6-7H2,1H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMMHWNFIAAMYMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCC2=C1C=C(C=C2)NC(=O)C3=CC=C(O3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







